An In-depth Technical Guide to 3-Hydroxybenzohydrazide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Hydroxybenzohydrazide: Chemical Properties, Structure, and Applications
Introduction
3-Hydroxybenzohydrazide is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenol, an aromatic ring, and a hydrazide functional group, make it a valuable scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Hydroxybenzohydrazide, offering valuable insights for researchers and professionals in the life sciences.
Chemical Structure and Physicochemical Properties
3-Hydroxybenzohydrazide, with the molecular formula C₇H₈N₂O₂, is a white to light yellow crystalline powder.[1][2] The molecule consists of a benzene ring substituted with a hydroxyl group at the meta-position and a hydrazide group. This arrangement of functional groups is key to its chemical reactivity and biological interactions.
Below is a visualization of the molecular structure of 3-Hydroxybenzohydrazide.
Caption: Molecular Structure of 3-Hydroxybenzohydrazide.
A summary of the key physicochemical properties of 3-Hydroxybenzohydrazide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1][3] |
| Molecular Weight | 152.15 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 157-161 °C | [1][2] |
| Solubility | Soluble in Methanol | [1][2] |
| Maximum Absorption Wavelength (λmax) | 251 nm (in Methanol) | [1][2] |
| pKa (Predicted) | 9.29 ± 0.10 |
Spectral Data and Characterization
The structural elucidation of 3-Hydroxybenzohydrazide is confirmed through various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the hydrazide protons. The aromatic protons will appear as a complex multiplet in the downfield region. The phenolic -OH proton and the -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide group will be observed at a characteristic downfield chemical shift. The aromatic carbons will show distinct signals, with the carbon attached to the hydroxyl group appearing at a higher chemical shift compared to the others.
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IR (Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include a broad O-H stretching band for the phenolic hydroxyl group, N-H stretching vibrations for the hydrazide group, a strong C=O stretching absorption for the carbonyl group, and C=C stretching bands for the aromatic ring.
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Mass Spectrometry: The mass spectrum of 3-Hydroxybenzohydrazide will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. A prominent peak is often observed for the 3-hydroxybenzoyl cation.[4]
Synthesis and Reactivity
A common and efficient method for the synthesis of 3-Hydroxybenzohydrazide involves a two-step process starting from 3-hydroxybenzoic acid.
Caption: Synthesis pathway of 3-Hydroxybenzohydrazide.
Experimental Protocol: Synthesis of 3-Hydroxybenzohydrazide
Step 1: Synthesis of Methyl 3-Hydroxybenzoate [5]
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Dissolve 3-hydroxybenzoic acid in methanol.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
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Reflux the mixture for several hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, neutralize the acid catalyst and remove the methanol under reduced pressure.
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Extract the methyl 3-hydroxybenzoate with a suitable organic solvent.
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Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 3-Hydroxybenzohydrazide
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Dissolve the synthesized methyl 3-hydroxybenzoate in ethanol.
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Add an excess of hydrazine hydrate to the solution.
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Reflux the reaction mixture for several hours. The product will precipitate out of the solution upon cooling.
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Collect the solid product by filtration.
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Wash the product with cold ethanol to remove any unreacted starting materials.
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Dry the purified 3-Hydroxybenzohydrazide under vacuum.
The reactivity of 3-Hydroxybenzohydrazide is primarily dictated by its three functional groups: the phenolic hydroxyl group, the hydrazide moiety, and the aromatic ring. The hydrazide group is nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazones. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The aromatic ring is susceptible to electrophilic substitution reactions, with the hydroxyl and hydrazide groups influencing the regioselectivity of these reactions.
Applications in Drug Development
The 3-Hydroxybenzohydrazide scaffold is a key building block in the synthesis of various compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including antimicrobial, and antitumor properties.
One of the notable applications is in the development of tyrosinase inhibitors . Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. The hydrazide and hydroxyl functionalities of 3-Hydroxybenzohydrazide derivatives are believed to play a crucial role in chelating the copper ions present in the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity.
Caption: Inhibition of the melanin synthesis pathway by a 3-hydroxybenzohydrazide derivative.
Safety and Handling
3-Hydroxybenzohydrazide is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[1][2]
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Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling this compound.[1][2]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[6]
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Storage: Store in a cool, dark, and dry place under an inert atmosphere, as it may be air-sensitive.[1][2] Keep the container tightly closed.
Conclusion
3-Hydroxybenzohydrazide is a valuable and versatile chemical entity with a well-defined structure and a range of interesting chemical and biological properties. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds, particularly in the realm of medicinal chemistry. Further research into the diverse applications of 3-Hydroxybenzohydrazide and its derivatives holds significant promise for the discovery of new therapeutic agents.
References
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PubChem. m-Hydroxybenzohydrazide. [Link]
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Pharmaffiliates. 3-Hydroxybenzohydrazide. [Link]
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PrepChem. Synthesis of methyl 3-hydroxybenzoate. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). A novel synthesized coumarin derivative as a potential corrosion inhibitor for mild steel in acidic medium. International Journal of Electrochemical Science, 9(1), 819-830.
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PrepChem. Synthesis of methyl 3-hydroxybenzoate. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxybenzohydrazide | 5818-06-4 | TCI EUROPE N.V. [tcichemicals.com]
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